1-(Morpholin-4-yl)ethanethione

Description

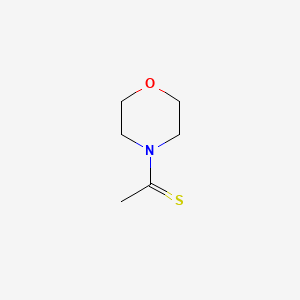

Structure

3D Structure

Properties

CAS No. |

5309-93-3 |

|---|---|

Molecular Formula |

C6H11NOS |

Molecular Weight |

145.23 g/mol |

IUPAC Name |

1-morpholin-4-ylethanethione |

InChI |

InChI=1S/C6H11NOS/c1-6(9)7-2-4-8-5-3-7/h2-5H2,1H3 |

InChI Key |

WPOYBLWKLDBTBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)N1CCOCC1 |

Origin of Product |

United States |

Advanced Synthetic Pathways and Methodological Innovations for 1 Morpholin 4 Yl Ethanethione

Refined Willgerodt-Kindler Reaction Protocols

The Willgerodt-Kindler reaction is a cornerstone in the synthesis of thioamides from ketones. This multicomponent reaction, which typically involves a ketone, an amine (in this case, morpholine), and elemental sulfur, has undergone significant refinements to improve its efficiency, environmental impact, and applicability. The reaction is a prime example of a one-pot, three-component process for generating synthetically valuable thioamides. organic-chemistry.orgresearchgate.net

Elucidation of Reaction Kinetics and Mechanistic Variants

The mechanism of the Kindler modification of the Willgerodt reaction is a complex process that has been the subject of considerable study. researchgate.net The generally accepted pathway begins with the formation of an enamine from the reaction of a ketone with a secondary amine, such as morpholine (B109124). chemistryforsustainability.orgchemicalbook.com This enamine then acts as a nucleophile, attacking electrophilic elemental sulfur. chemistryforsustainability.org

The subsequent steps involve a series of rearrangements, potentially through an aziridinium (B1262131) intermediate, which leads to the migration of the thioamide group to the terminal position of the alkyl chain. chemistryforsustainability.orgchemicalbook.com The reaction kinetics are traditionally slow, often requiring high temperatures and long reaction times to achieve reasonable yields. researchgate.net Computational studies have been employed to investigate the energetics of the reaction pathway, suggesting that the free energy barrier can be significant, which accounts for the often harsh conditions required. patsnap.comresearchgate.net The rate-determining step is generally considered to be the initial steps involving enamine formation and its subsequent reaction with sulfur.

Application of Catalytic Systems and Promoters (e.g., Montmorillonite K-10)

To overcome the kinetic limitations of the traditional Willgerodt-Kindler reaction, various catalytic systems have been explored. Montmorillonite K-10, an acidic clay, has emerged as an effective heterogeneous catalyst for this transformation. Its acidic sites, both Brønsted and Lewis in nature, can promote the reaction. The use of a strong acid catalyst like Montmorillonite K-10 in the presence of excess morpholine (which also acts as a base) creates beneficial general acid-base catalysis conditions. This catalytic system has been shown to be particularly beneficial in the reaction of ketones with morpholine and sulfur. The catalyst is inexpensive, environmentally friendly, and can be easily recovered by filtration, making the process more sustainable. organic-chemistry.org

Environmentally Conscious Synthesis: Polyethylene (B3416737) Glycol as a Reaction Medium

In a move towards greener chemistry, polyethylene glycol (PEG) has been successfully utilized as a recyclable and effective reaction medium for the Willgerodt-Kindler reaction. google.com PEG offers several advantages over traditional organic solvents, including low vapor pressure, non-flammability, and ease of work-up. google.comresearchgate.net When used as a solvent for the synthesis of thiomorpholides from aryl alkyl ketones, sulfur, and morpholine, PEG-600 has been shown to lead to high yields in significantly shorter reaction times under mild conditions. google.com The use of PEG as a solvent also minimizes the required amount of morpholine, which in classical procedures is often used in large excess as both a reactant and a solvent. google.com The product can be easily separated, and the PEG can be recovered and reused multiple times without a significant loss in reaction efficiency. google.com

| Substrate (Ketone) | Time (h) | Yield (%) in PEG-600 |

| Acetophenone (B1666503) | 1.5 | 96 |

| 4-Methylacetophenone | 1.2 | 92 |

| 4-Methoxyacetophenone | 1.8 | 89 |

| 4-Chloroacetophenone | 2.0 | 85 |

| 4-Bromoacetophenone | 2.2 | 82 |

| Propiophenone | 2.4 | 79 |

| Table 1: Synthesis of various thiomorpholides using the Willgerodt-Kindler reaction in PEG-600 at 100°C. Data sourced from reference google.com. |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has proven to be a powerful tool for accelerating slow reactions. The application of microwave irradiation to the Willgerodt-Kindler reaction has dramatically reduced reaction times from hours to minutes, while often providing excellent yields. researchgate.netresearchgate.net For instance, the reaction of acetophenone with morpholine and sulfur under solvent-free microwave conditions can produce the corresponding thiomorpholide in high yield in a matter of minutes. acs.org This rapid, solvent-free approach not only enhances efficiency but also aligns with the principles of green chemistry by reducing energy consumption and eliminating the need for volatile organic solvents. researchgate.net The synthesis of various chalcones containing a morpholine moiety has also been efficiently achieved using microwave irradiation, demonstrating the broad applicability of this technique in synthesizing morpholine-containing compounds. mdpi.comjocpr.commdpi.com

| Substrate (Ketone) | Time (min) | Power (W) | Yield (%) |

| Acetophenone | 5 | 180 | 81 |

| 4-Chloroacetophenone | 3 | 180 | 74 |

| 4-Methylacetophenone | 3 | 180 | 65 |

| 4-Aminoacetophenone | 2 | 180 | 55 |

| 4-Methoxyacetophenone | 3 | 180 | 68 |

| Table 2: Microwave-assisted synthesis of thiomorpholides. Data sourced from reference acs.org. |

Multicomponent Coupling Strategies in Thioamide Synthesis

The Willgerodt-Kindler reaction is a classic example of a multicomponent reaction (MCR), where three starting materials (a ketone, an amine, and sulfur) combine in a single operation to form a complex product. researchgate.netchemistryforsustainability.org MCRs are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular diversity. chemistryforsustainability.org The synthesis of thioamides, in particular, has benefited from the development of novel MCRs. organic-chemistry.orgchemistryforsustainability.org These strategies often provide access to a wide range of thioamides with high yields and reduced waste compared to traditional multi-step syntheses. chemistryforsustainability.org The development of sulfur-mediated MCRs is an active area of research, aiming for more sustainable and efficient routes to this important class of compounds. chemistryforsustainability.org

Chemo- and Regioselective Derivatization from Precursor Molecules

An alternative and highly selective route to 1-(Morpholin-4-yl)ethanethione involves the derivatization of a pre-formed precursor molecule, namely N-acetylmorpholine. This two-step approach consists of the synthesis of the amide followed by its thionation.

The synthesis of the N-acetylmorpholine precursor can be achieved through various methods, most commonly by the acylation of morpholine with agents such as acetic acid, acetic anhydride, or acetyl chloride. chemicalbook.comguidechem.com The reaction of morpholine with acetic acid is a two-stage process involving an initial exothermic salt formation followed by a slower, high-temperature dehydration step to yield N-acetylmorpholine. chemicalbook.com Other methods include reacting morpholine with ethyl acetate (B1210297) or methyl acetate, sometimes under pressure or with the aid of a catalyst. patsnap.comgoogle.comgoogle.com

Once N-acetylmorpholine is obtained, the crucial step is the thionation of the amide carbonyl group to a thiocarbonyl group. This transformation is most effectively carried out using a thionating agent, with Lawesson's reagent being a popular choice due to its mildness and high efficiency in converting amides to thioamides. organic-chemistry.orgnih.govarkat-usa.org The reaction involves heating the amide with Lawesson's reagent in an inert solvent. researchgate.netnih.govnih.gov This method is generally high-yielding and avoids the rearrangement issues that can sometimes be associated with the Willgerodt-Kindler reaction, thus offering a highly chemo- and regioselective pathway to the desired this compound.

Investigating the Reactivity and Reaction Mechanisms of 1 Morpholin 4 Yl Ethanethione

Exploration of [3+2]-Cycloaddition Pathways

The thioamide moiety in 1-(Morpholin-4-yl)ethanethione can act as a dipolarophile in [3+2]-cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocyclic rings. These reactions involve the combination of a 1,3-dipole with a double or triple bond.

Reactivity with Nitrile Imines and Other Dipolarophiles

Nitrile imines, which are highly reactive 1,3-dipoles, are excellent partners for [3+2]-cycloaddition reactions with thioamides. mdpi.comrsc.org The carbon-sulfur double bond (C=S) of the thioamide group in this compound serves as the 2π component for this cycloaddition. While the C=S bond is generally considered a "super dipolarophile," the specific reactivity can be influenced by the electronic nature of the substituents on the nitrile imine. nih.gov Electron-withdrawing groups on the nitrile imine tend to enhance reactivity. nih.gov

Beyond nitrile imines, other 1,3-dipoles such as azomethine ylides can also be employed in cycloaddition reactions with thioamides, leading to the formation of various five-membered heterocycles. mdpi.com The choice of the 1,3-dipole is crucial in determining the structure of the resulting heterocyclic system.

Regiochemical and Stereochemical Outcomes in Cycloaddition

The [3+2]-cycloaddition of nitrile imines to the C=S bond of this compound is expected to proceed with high regioselectivity. This selectivity is governed by the frontier molecular orbital (FMO) coefficients of the reactants. mdpi.com The reaction typically leads to the formation of a single regioisomer. For instance, the reaction of a thioamide with a nitrile imine generally results in the formation of a 1,3,4-thiadiazoline ring. nih.gov

The stereochemical outcome of these cycloadditions is also a critical aspect, particularly when chiral centers are formed. While specific stereochemical studies on this compound are not extensively documented, cycloaddition reactions are known to be influenced by steric factors and the geometry of the transition state.

Nucleophilic and Electrophilic Transformations at the Thioamide Center

The thioamide group of this compound is amphiphilic, meaning it can react with both nucleophiles and electrophiles. The sulfur atom is typically nucleophilic, while the carbon atom is electrophilic.

The sulfur atom can be attacked by electrophiles such as alkyl halides. Conversely, the carbon atom is susceptible to attack by nucleophiles. The outcome of these reactions can be controlled by the reaction conditions and the nature of the attacking species. Thioamides can be hydrolyzed to the corresponding amides in the presence of mercury or silver salts. wikipedia.org

Rearrangement Reactions Involving the Ethanethione Scaffold

Thioamides can undergo various rearrangement reactions, often promoted by strain or the presence of specific reagents. While specific rearrangement reactions of this compound are not widely reported, analogous thioamide structures have been shown to undergo interesting transformations. For example, bridged thiolactams, which are cyclic thioamides with constrained geometries, can undergo unusual carbon-nitrogen bond cleavage reactions. rsc.orgrsc.orgnih.gov These types of rearrangements are often driven by the release of ring strain and can lead to the formation of new heterocyclic systems. rsc.org

The Willgerodt-Kindler reaction is a classic example of a rearrangement involving a thioamide intermediate, where an aryl alkyl ketone is converted to an arylalkanoic acid amide or thioamide. wikipedia.org

Role as a Versatile Intermediate in the Construction of Heterocyclic Systems

The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of a wide array of heterocyclic compounds. The thioamide functionality serves as a key handle for introducing sulfur and nitrogen atoms into a cyclic framework.

For example, the reaction of morpholine (B109124) derivatives with various reagents can lead to the formation of triazoles and other nitrogen-containing heterocycles. uobaghdad.edu.iq The [3+2]-cycloaddition reactions discussed earlier are a prime example of how this compound can be used to construct five-membered heterocyclic rings like 1,3,4-thiadiazolines. nih.gov Furthermore, the nucleophilic and electrophilic properties of the thioamide group allow for its incorporation into larger, more complex heterocyclic structures through various condensation and cyclization reactions.

Comprehensive Spectroscopic Characterization for Structural Elucidation of 1 Morpholin 4 Yl Ethanethione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each proton and carbon atom, a detailed structural map can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structural Assignment

The ¹H NMR spectrum of 1-(Morpholin-4-yl)ethanethione is anticipated to display distinct signals corresponding to the protons of the morpholine (B109124) ring and the acetyl group. The morpholine protons typically appear as two multiplets due to the chair conformation of the ring. The protons on the carbons adjacent to the oxygen atom (C2 and C6) are expected to resonate at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom (C3 and C5) due to the deshielding effect of the electronegative oxygen. The methyl protons of the ethanethione group would appear as a sharp singlet further upfield.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbon of the thiocarbonyl group (C=S) is expected to be the most deshielded, appearing at a significantly downfield chemical shift. The carbons of the morpholine ring will appear in the aliphatic region, with the carbons adjacent to the oxygen (C2 and C6) resonating at a lower field than those adjacent to the nitrogen (C3 and C5). The methyl carbon of the ethanethione group will be the most shielded, appearing at the highest field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethanethione) | ~2.5 | ~30 |

| CH₂ (Morpholine, N-CH₂) | ~3.8 | ~50 |

| CH₂ (Morpholine, O-CH₂) | ~3.7 | ~67 |

| C=S (ethanethione) | - | ~200 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, strong correlations are expected between the geminal protons on each of the morpholine ring carbons. Additionally, vicinal couplings between the protons on adjacent carbons in the morpholine ring (e.g., between H2 and H3, and between H5 and H6) would be observed, confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the proton signals of the morpholine and methyl groups to their corresponding carbon signals as listed in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include:

A correlation between the methyl protons of the ethanethione group and the thiocarbonyl carbon (C=S), confirming the acetyl fragment.

Correlations between the protons on the morpholine carbons adjacent to the nitrogen (H3 and H5) and the thiocarbonyl carbon, establishing the connection of the ethanethione group to the nitrogen atom of the morpholine ring.

Correlations between the morpholine protons and adjacent carbons within the ring, further solidifying the ring structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the C=S (thiocarbonyl) stretching vibration, which typically appears in the region of 1250-1020 cm⁻¹. The C-N stretching vibration of the tertiary amide-like structure is expected in the range of 1200-1000 cm⁻¹. The C-O-C stretching of the ether linkage within the morpholine ring will likely produce a strong band around 1115 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and methylene (B1212753) groups will be observed in the 3000-2850 cm⁻¹ region. vscht.czspecac.compressbooks.publibretexts.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=S (Thiocarbonyl) | Stretching | 1020-1250 |

| C-N (Tertiary Amine) | Stretching | 1000-1200 |

| C-O-C (Ether) | Stretching | ~1115 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (145.23 g/mol ). High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high accuracy. libretexts.orgslideshare.net

The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for morpholine-containing compounds involve the cleavage of the morpholine ring. researchgate.netresearchgate.net For this compound, characteristic fragments might include the loss of the thioacetyl group to give a morpholine cation (m/z 86), or cleavage of the morpholine ring itself.

Integration of Spectroscopic Data for Comprehensive Structural Verification

The definitive structural elucidation of this compound is achieved through the synergistic integration of all the spectroscopic data. The ¹H and ¹³C NMR spectra provide the fundamental carbon-hydrogen framework. The COSY, HSQC, and HMBC experiments then piece this framework together, confirming the precise connectivity of all atoms. The FTIR spectrum corroborates the presence of the key functional groups, namely the thioamide and the morpholine ether linkage. Finally, mass spectrometry, and particularly HRMS, confirms the molecular formula and provides further structural clues through its fragmentation pattern. The congruence of the data from these independent analytical techniques provides an unassailable confirmation of the structure of this compound.

Crystallographic Analysis and Solid State Structural Determination of 1 Morpholin 4 Yl Ethanethione

Polymorphism and Crystal Engineering Considerations.

Further research, specifically the synthesis of single crystals of 1-(Morpholin-4-yl)ethanethione and their analysis via X-ray diffraction, is necessary to provide the data required for the comprehensive crystallographic report requested.

Computational Chemistry and Theoretical Modeling of 1 Morpholin 4 Yl Ethanethione

Electronic Structure Theory Applications

Electronic structure theory is fundamental to understanding the intrinsic properties of a molecule, stemming from the arrangement of its electrons. For 1-(Morpholin-4-yl)ethanethione, these methods can predict its geometry, stability, and electronic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like this compound. By using functionals such as B3LYP, the optimized geometry, including bond lengths, bond angles, and dihedral angles, can be determined with high accuracy. cerist.dzresearchgate.net

For the thioamide group within the molecule, DFT calculations would be expected to reveal a C=S bond length of approximately 1.65 Å and a C-N bond length of around 1.35 Å. The planarity of the thioamide group is a key feature, and DFT can quantify the degree of this planarity. In the case of the morpholine (B109124) ring, DFT calculations typically show that it adopts a chair conformation as its most stable form. cerist.dzresearchgate.net The method can also be used to calculate other ground-state properties such as the dipole moment and the molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions.

Table 1: Predicted Ground State Geometric Parameters of this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Predicted Value |

| C=S Bond Length | ~1.65 Å |

| Thioamide C-N Bond Length | ~1.35 Å |

| Morpholine C-N Bond Length | ~1.46 Å |

| Morpholine C-O Bond Length | ~1.43 Å |

| C-C Bond Length | ~1.52 Å |

| C-N-C (Morpholine) Angle | ~112° |

| O-C-C (Morpholine) Angle | ~110° |

| C-C-N (Thioamide) Angle | ~115° |

| N-C=S Angle | ~125° |

Note: These values are representative and based on calculations of analogous thioamides and morpholine derivatives.

Hartree-Fock and Post-Hartree-Fock Methods for Electron Correlation

The Hartree-Fock (HF) method provides a foundational approximation of the electronic structure by considering each electron in the mean field of all others. While useful, HF neglects electron correlation, which can be significant. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), are employed to account for these correlation effects, leading to more accurate energy and property predictions. rsc.org

For this compound, HF calculations would provide a good initial description of the molecular orbitals and their energies. However, to obtain more precise values for properties like the rotational barrier of the C-N bond in the thioamide group, MP2 calculations are preferable. rsc.org These methods are computationally more demanding than DFT but can be crucial for systems where electron correlation plays a key role in determining the molecular structure and energetics.

Potential Energy Surface Exploration and Geometry Optimization

The potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. nih.gov Exploring the PES allows for the identification of stable conformations (minima) and transition states (saddle points). For this compound, PES exploration is critical for understanding its conformational flexibility, particularly the rotation around the C-N bond of the thioamide group and the puckering of the morpholine ring.

Geometry optimization algorithms, guided by the forces on the atoms, are used to locate the stationary points on the PES. For this compound, this would involve starting from various initial geometries and allowing the calculation to converge to the nearest local minimum. The global minimum, representing the most stable conformation, can then be identified by comparing the energies of all found minima. For the morpholine ring, it is well-established that the chair conformation is significantly lower in energy than the boat or twist-boat conformations. researchgate.net

Reaction Pathway Elucidation through Transition State Calculations

Transition state theory is a cornerstone of chemical kinetics, and computational chemistry provides the tools to locate and characterize transition states, which are the energy maxima along a reaction coordinate. nih.gov For this compound, this is relevant for studying reactions such as hydrolysis or reactions at the sulfur atom.

By calculating the transition state structure and its energy, the activation energy for a given reaction can be determined, which is essential for predicting reaction rates. For instance, the hydrolysis of the thioamide group would proceed through a tetrahedral intermediate, and transition state calculations could elucidate the energy barrier for its formation and breakdown. nih.gov Methods like the synchronous transit-guided quasi-Newton (STQN) method are commonly used to locate transition states.

Molecular Dynamics Simulations for Conformational Space Analysis

While quantum mechanical methods are excellent for studying static properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes and other dynamic processes.

For this compound, an MD simulation would reveal the flexibility of the morpholine ring and the rotational dynamics of the thioacetyl group. It would allow for the sampling of a wide range of conformations and the calculation of the relative populations of different conformational states at a given temperature. This is particularly useful for understanding how the molecule behaves in different environments, such as in solution. The conformational landscape of the morpholine ring, for example, can be influenced by the solvent, with the population of axial and equatorial conformers potentially shifting. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, these methods can predict key features of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies, after appropriate scaling, can be compared with experimental infrared and Raman spectra to aid in the assignment of vibrational modes. researchgate.netmdpi.com For the thioamide group, a characteristic C=S stretching vibration is expected to appear in a distinct region of the infrared spectrum. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=S Stretch | ~1100 - 1200 |

| C-N Stretch (Thioamide) | ~1300 - 1400 |

| CH₂ Scissoring (Morpholine) | ~1450 - 1480 |

| C-O-C Stretch (Morpholine) | ~1115 |

| C-N-C Stretch (Morpholine) | ~910 |

Note: These are approximate ranges based on studies of analogous compounds.

Similarly, NMR chemical shifts and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are highly valuable for confirming the structure of the molecule and for understanding its electronic environment.

Strategic Applications of 1 Morpholin 4 Yl Ethanethione As an Organic Building Block

Utility in the Synthesis of Diverse Heterocyclic Frameworks.

1-(Morpholin-4-yl)ethanethione has emerged as a versatile and valuable building block in the synthesis of a variety of heterocyclic compounds. Its thioamide functionality provides a reactive handle for the construction of key structural motifs found in many biologically active molecules. This is particularly evident in its application in well-established multicomponent reactions for the preparation of thiophenes and thiazoles.

One of the most notable applications of this compound is in the Gewald reaction , a powerful one-pot synthesis of highly substituted 2-aminothiophenes. organic-chemistry.orgwikipedia.orgarkat-usa.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine (B109124) itself. rsc.org The use of this compound in this context serves as both a reactant and a catalyst, streamlining the process. The resulting 2-aminothiophenes are themselves important intermediates for the synthesis of more complex heterocyclic systems and are found in a number of pharmacologically active compounds. researchgate.netresearchgate.net The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final thiophene (B33073) product. wikipedia.org The mild reaction conditions and the availability of diverse starting materials make the Gewald reaction a highly versatile method for generating molecular diversity. arkat-usa.org

Table 1: Examples of Heterocyclic Synthesis using Thioamides

| Reaction Name | Reactants | Product | Significance |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur, Amine (e.g., Morpholine) | Polysubstituted 2-Aminothiophenes | Access to highly functionalized thiophenes, important pharmaceutical scaffolds. |

| Hantzsch Thiazole (B1198619) Synthesis | α-Haloketone, Thioamide | Thiazole | Fundamental method for the synthesis of the thiazole ring, a core structure in many bioactive compounds. youtube.com |

| Oxidative Dimerization | Thioamides, Oxidant (e.g., I₂, O₂) | 3,5-Disubstituted-1,2,4-thiadiazoles | Access to thiadiazole heterocycles with various biological activities. rhhz.net |

Furthermore, the thioamide group of this compound makes it a suitable precursor for the Hantzsch thiazole synthesis . youtube.com This classic reaction involves the condensation of a thioamide with an α-haloketone to form the thiazole ring. youtube.com While specific examples detailing the use of this compound in this reaction are not extensively documented in readily available literature, the general applicability of thioamides in this synthesis suggests its potential. The thiazole motif is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. nih.govufms.br

Beyond thiophenes and thiazoles, thioamides like this compound can be utilized in the synthesis of other heterocyclic systems. For instance, the oxidative dimerization of thioamides can lead to the formation of 3,5-disubstituted-1,2,4-thiadiazoles, another class of heterocycles with documented biological activities. rhhz.net This reaction often proceeds in the presence of an oxidizing agent such as iodine and can be carried out under environmentally benign conditions. rhhz.net

Role in Modular Construction of Complex Organic Architectures.

The concept of modular synthesis, where complex molecules are assembled from smaller, well-defined building blocks, is a cornerstone of modern organic chemistry. This compound, with its distinct reactive sites, serves as an effective modular unit for the construction of intricate organic architectures. scbt.com Its morpholine ring can influence solubility and pharmacokinetic properties, while the ethanethione moiety provides a versatile handle for a variety of chemical transformations.

The utility of this compound as a building block is evident in its incorporation into larger, multi-functional molecules through multicomponent reactions (MCRs). rsc.orgnih.govnih.govmdpi.com MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. This approach allows for the rapid generation of molecular complexity and diversity from simple precursors. For example, in the Gewald reaction, this compound can be seen as a module that introduces the morpholinyl-thioacetyl fragment into the final thiophene product.

While the direct application of this compound in the total synthesis of complex natural products is not yet widely reported, its potential as a building block in diversity-oriented synthesis (DOS) is significant. mdpi.com DOS aims to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The ability of this compound to participate in robust and versatile reactions like the Gewald synthesis makes it an attractive component for generating such libraries. The morpholine moiety itself is a common feature in many bioactive compounds, and its inclusion can be a strategic element in the design of new therapeutic agents. nih.gov

Integration into Sustainable Chemical Processes (Green Chemistry).

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. nih.gov The use of this compound as a building block can be aligned with several of these principles.

Multicomponent reactions, such as the Gewald synthesis, are inherently atom-economical, as a large portion of the atoms from the starting materials are incorporated into the final product, minimizing waste. rsc.org Furthermore, these reactions can often be carried out under milder conditions and with reduced solvent usage compared to traditional multi-step syntheses. ufms.br

Recent research has focused on developing greener synthetic routes for heterocycles using thioamides. rhhz.netnih.gov For example, the synthesis of 1,2,4-thiadiazoles from thioamides has been achieved in water using molecular oxygen as the oxidant, representing a significant improvement in terms of environmental impact over methods that employ toxic solvents and reagents. rhhz.net The use of microwave irradiation has also been shown to be beneficial in the Gewald reaction, often leading to shorter reaction times and improved yields, thereby reducing energy consumption. wikipedia.org

The development of catalyst-free or solvent-free reaction conditions for syntheses involving thioamides further enhances the green credentials of these processes. ufms.br For instance, some variations of the Hantzsch thiazole synthesis can be performed under solvent-free conditions, reducing the environmental burden associated with volatile organic compounds. youtube.com As the demand for sustainable chemical manufacturing grows, the application of this compound in such environmentally benign synthetic methodologies is expected to increase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.